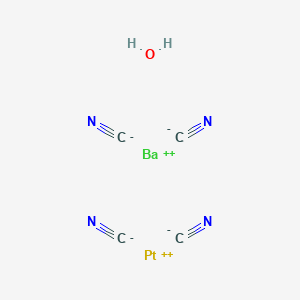

barium(2+);platinum(2+);tetracyanide;hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Este compuesto se caracteriza por su apariencia de polvo amarillo y es soluble en agua . Se utiliza principalmente en investigación y aplicaciones industriales debido a sus propiedades químicas únicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El tetracianoplatinato(II) de bario hidratado se puede sintetizar mediante la reacción de cloruro de bario con tetracianoplatinato(II) de potasio en una solución acuosa. La reacción generalmente ocurre bajo condiciones controladas de temperatura y pH para garantizar la formación del producto deseado. La reacción general es la siguiente:

[ \text{BaCl}2 + \text{K}_2[\text{Pt(CN)}_4] \rightarrow \text{BaPt(CN)}_4 \cdot x\text{H}_2\text{O} + 2\text{KCl} ]

Métodos de producción industrial

En entornos industriales, la producción de tetracianoplatinato(II) de bario hidratado implica rutas sintéticas similares pero a mayor escala. El proceso incluye la purificación de las materias primas, el control preciso de las condiciones de reacción y el uso de equipos avanzados para garantizar un alto rendimiento y pureza del producto final {_svg_2}.

Análisis De Reacciones Químicas

Tipos de reacciones

El tetracianoplatinato(II) de bario hidratado se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas, lo que lleva a la formación de productos de estado de oxidación más alto.

Reducción: También se puede reducir, generalmente usando agentes reductores como hidrógeno o hidracina.

Sustitución: Pueden ocurrir reacciones de sustitución de ligandos, donde los ligandos de cianuro son reemplazados por otros ligandos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen oxígeno, ozono y peróxidos.

Reducción: Se utilizan comúnmente agentes reductores como el gas hidrógeno, la hidracina y el borohidruro de sodio.

Sustitución: Las reacciones de intercambio de ligandos a menudo implican el uso de otros complejos de cianuro o ligandos como amoníaco y fosfinas.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir complejos de platino de estado de oxidación más alto, mientras que la reducción puede producir especies de estado de oxidación más bajo .

Aplicaciones Científicas De Investigación

El tetracianoplatinato(II) de bario hidratado tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como precursor para la síntesis de otros complejos de platino y como catalizador en diversas reacciones químicas.

Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: La investigación está en curso para explorar su uso en el desarrollo de fármacos, particularmente en el diseño de agentes quimioterapéuticos basados en platino.

Mecanismo De Acción

El mecanismo de acción del tetracianoplatinato(II) de bario hidratado implica su interacción con objetivos moleculares como el ADN, las proteínas y las enzimas. El centro de platino puede formar enlaces de coordinación con sitios nucleofílicos en estas biomoléculas, lo que lleva a la inhibición de sus funciones normales. Esta interacción es particularmente relevante en su potencial actividad anticancerígena, donde puede interferir con la replicación y transcripción del ADN .

Comparación Con Compuestos Similares

Compuestos similares

Complejos de cianuro de platino(II): Estos compuestos comparten entornos de coordinación similares pero pueden diferir en sus contraiones y estados de hidratación.

Hexacianoferrato(II) de bario: Otro complejo de cianuro de bario con diferentes centros metálicos y geometrías de coordinación.

Fosfato de hidrógeno de tetraaminplatino(II): Un complejo de platino con diferentes ligandos y aplicaciones.

Unicidad

El tetracianoplatinato(II) de bario hidratado es único debido a su combinación específica de centros de bario y platino con ligandos de cianuro. Esta estructura única imparte propiedades químicas y físicas distintas, lo que la hace valiosa para aplicaciones especializadas en investigación e industria .

Propiedades

Número CAS |

699012-72-1 |

|---|---|

Fórmula molecular |

C4H2BaN4OPt |

Peso molecular |

454.50 g/mol |

Nombre IUPAC |

barium(2+);platinum(2+);tetracyanide;hydrate |

InChI |

InChI=1S/4CN.Ba.H2O.Pt/c4*1-2;;;/h;;;;;1H2;/q4*-1;+2;;+2 |

Clave InChI |

CZDSTFFCJXGHPD-UHFFFAOYSA-N |

SMILES canónico |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[Ba+2].[Pt+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,9-Diazaspiro[5.5]undecane](/img/structure/B12284908.png)

![1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B12284915.png)

![Methyl 3-[(propan-2-yl)oxy]propanoate](/img/structure/B12284935.png)

![N-[(3S,4R,5R,6R)-4,5-Bis(phenylmethoxy)-6-[(phenylmethoxy)methyl]-3-piperidinyl]acetamide](/img/structure/B12284938.png)

![3-[2-[[2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid](/img/structure/B12284962.png)

![3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12284965.png)